trans-2-Aminocyclobutanol
Overview
Description
Trans-2-Aminocyclobutanol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Trans-2-aminocyclobutane carboxylic acid oligomers, related to trans-2-Aminocyclobutanol, have been observed to fold into a well-defined 12-helical conformation in both solution and solid state, suggesting potential applications in molecular design and nanotechnology (Fernandes et al., 2010).
The synthesis and analysis of diastereomeric 2-Aminocyclobutanols have been described, paving the way for their application in stereochemistry and organic synthesis (Hartmann et al., 1980).
Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a compound related to this compound, has been used in PET imaging for visualizing prostate cancer, demonstrating the potential of similar compounds in medical diagnostics (Okudaira et al., 2011).
The diastereo- and enantioselective synthesis of cis-2-Aminocyclobutanols, related to this compound, has been achieved, indicating applications in asymmetric synthesis and chiral molecule production (Bisel et al., 1998).
In clinical research, trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid has been used in a phase IIa clinical trial for PET imaging in patients with metastatic prostate cancer, highlighting its potential in cancer diagnostics and treatment monitoring (Inoue et al., 2014).
The design of α/β/γ-peptides using trans-2-aminocyclobutanecarboxylic acid as a key component to mimic a native α-helix suggests applications in inhibiting protein-protein interactions, relevant in therapeutic drug design (Grison et al., 2016).
The preparation of all four stereoisomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form, a process related to this compound, has implications in producing highly specific pharmaceuticals and fine chemicals (Fernandes et al., 2007).
The study of metabotropic glutamate receptors (mGluR) using trans-1-aminocyclopentane-1,3-dicarboxylic acid, a compound structurally similar to this compound, has potential applications in the development of treatments for neurodegenerative disorders (Bruno et al., 1995).
Research on trans-1-Amino-3-[18F]Fluorocyclobutanecarboxylic Acid in prostate cancer cells related to androgen-induced expression of amino acid transporters offers insights into cancer biology and potential therapeutic targets (Okudaira et al., 2014).
Properties
IUPAC Name |
(1S,2S)-2-aminocyclobutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBWWIWJCCING-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.